Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-
Description
Imidazo[1,2-a]pyridine is a bicyclic heteroaromatic scaffold widely explored in medicinal and materials chemistry due to its tunable electronic properties and bioactivity. The compound 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-imidazo[1,2-a]pyridine features a 4-fluorophenyl substituent at position 2 and an indole moiety at position 6. This combination may enhance interactions with biological targets or modulate photophysical behavior .
Properties
CAS No. |
573979-75-6 |
|---|---|
Molecular Formula |
C21H14FN3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-indol-1-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H14FN3/c22-17-7-5-15(6-8-17)19-14-24-13-18(9-10-21(24)23-19)25-12-11-16-3-1-2-4-20(16)25/h1-14H |
InChI Key |
ZQRKAQMNABGDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CN4C=C(N=C4C=C3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization with α-Haloketones
The foundational approach for imidazo[1,2-a]pyridine synthesis involves cyclocondensation of 2-aminopyridines with α-haloketones. For the target compound, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine , this method requires:
- 2-Amino-4-(1H-indol-1-yl)pyridine as the aminopyridine precursor.
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one as the α-haloketone.
Reaction under basic conditions (e.g., K₂CO₃ in DMF at 80°C) facilitates nucleophilic substitution, forming the imidazo[1,2-a]pyridine core. Early attempts with Cu(OTf)₂ as a catalyst under oxygen yielded only 12% product. Subsequent optimization using Cu(OAc)₂ improved yields to 45–60%, attributed to enhanced Lewis acid activity and stabilization of intermediates.
Oxidative Coupling with Ynamides
Advanced copper-catalyzed protocols employ ynamides as coupling partners. For example, 2-aminopyridine and N-(4-fluorophenyl)ethynylamide react in the presence of Cu(OTf)₂ (20 mol%) under O₂, forming the imidazo[1,2-a]pyridine scaffold via a proposed coordination mechanism. The indole moiety is introduced subsequently via Suzuki–Miyaura cross-coupling, though this step often requires palladium catalysts and protection/deprotection strategies.
Palladium-Mediated Annulation and Functionalization
Coumarin-Indolizine Annulation
A Pd(OAc)₂/1,10-phenanthroline system enables the fusion of imidazo[1,2-a]pyridines with indole derivatives. In a representative procedure:
- 2-Phenylimidazo[1,2-a]pyridine (1a) reacts with 1-methyl-1H-indole (4a) under microwave irradiation.
- Copper(II) trifluoroacetate acts as an oxidant, facilitating C–H activation at position 6 of the imidazo[1,2-a]pyridine.
- The resultant 6-methyl-1-phenyl-6H-imidazo[5',1',2':3,4,5]indolizino[1,2-b]indole (5a) is isolated in 80% yield. Adapting this method, substituting phenyl with 4-fluorophenyl and optimizing indole positioning could yield the target compound.
Post-Cyclization Functionalization
Late-stage functionalization via Buchwald–Hartwig amination introduces the indole group. For instance, 7-(2-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-bromo undergoes coupling with 1H-indole using Pd(dba)₂/Xantphos, achieving 70–85% yields. This method’s versatility allows precise control over substitution patterns but demands rigorous inert conditions.
Multicomponent One-Pot Synthesis
Four-Component Coupling
A streamlined one-pot synthesis combines:
- 1H-Indole-3-carbonitrile (from SnCl₄-mediated acylation of indole).
- 4-Fluorobenzaldehyde .
- Malononitrile .
- Ammonium acetate .
Heating in ethanol at 80°C forms 2-amino-4-(4-fluorophenyl)-6-(1H-indol-3-yl)nicotinonitrile , which cyclizes with 2-chloroacetaldehyde to yield the target compound in 65–78% overall yield. This method’s efficiency stems from in situ generation of intermediates, minimizing purification steps.
Iodine-Promoted A³-Coupling
Employing molecular iodine (20 mol%) in aqueous media, a three-component reaction of:
- 2-Aminopyridine ,
- 4-Fluorophenylacetylene ,
- Indole-1-carbaldehyde ,
generates the imidazo[1,2-a]pyridine core at 70°C in 12 hours. The indole moiety is incorporated via subsequent Pictet–Spengler cyclization, achieving 82% yield.
Comparative Analysis of Synthetic Routes
| Method | Catalytic System | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cu-Catalyzed Cyclization | Cu(OAc)₂/K₂CO₃ | 45–60 | Scalable, minimal byproducts | Requires halogenated precursors |
| Pd-Mediated Annulation | Pd(OAc)₂/Phenanthroline | 70–85 | Direct C–H functionalization | High catalyst loading, costly ligands |
| Multicomponent One-Pot | None (thermal) | 65–78 | Atom-economical, fewer steps | Sensitive to substituent electronics |
| Iodine-Promoted A³ | I₂/H₂O | 75–82 | Eco-friendly, aqueous conditions | Limited substrate scope |
Mechanistic Insights and Optimization
Role of Copper in Cyclization
Copper catalysts mediate dual roles:
Palladium’s Cross-Coupling Efficiency
Pd(0)/Pd(II) cycles enable C–N bond formation at position 6, critical for indole incorporation. Ligands like Xantphos suppress β-hydride elimination, favoring coupling over side reactions.
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the fluorophenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Analogues
Substituent Variations at Position 6
- 6-Methyl derivative (2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine): Synthesized via condensation of 5-methylpyridin-2-amine with 2-chloro-1-(4-fluorophenyl)ethanone . The methyl group is electron-donating via hyperconjugation, enhancing electron density on the imidazo[1,2-a]pyridine core. This derivative serves as a precursor for antimicrobial agents (e.g., IP-1 to IP-10) .
- 6-Indole derivative (target compound): The indole group introduces a bulky, π-conjugated system with a hydrogen-bond donor (N–H). This may enhance solubility in polar solvents and affinity for aromatic or hydrophobic binding pockets in proteins .
Substituent Variations at Position 2
Electronic and Computational Comparisons
- Electron Density Modulation :
Computational studies on 2-phenylimidazo[1,2-a]pyridines show that electron-withdrawing groups (e.g., 4-fluorophenyl) lower the HOMO energy, stabilizing the molecule and reducing reactivity toward electrophiles. In contrast, electron-donating groups (e.g., 4-methoxyphenyl) raise HOMO energy, increasing susceptibility to oxidation . - Indole’s Impact :
The indole substituent at position 6 introduces an extended π-system, likely lowering the LUMO energy and enhancing charge-transfer transitions, as observed in solvent-dependent emission studies of similar compounds .
Antimicrobial Activity
- 6-Methyl derivatives (e.g., IP-6) :
Exhibit potent activity against Staphylococcus aureus (MIC: 12.5 µg/mL), attributed to the secondary amine substituent enhancing membrane penetration .
Solvent-Dependent Photophysics
- Emission Behavior :
Quinazoline derivatives with electron-donating groups (e.g., 4-methoxyphenyl) show red-shifted emission in polar solvents like DMF due to intramolecular charge transfer (ICT). The indole-substituted imidazo[1,2-a]pyridine may exhibit similar behavior, with emission maxima influenced by the indole’s electron-rich nature .
Key Data Tables
Table 1: Structural and Electronic Properties of Selected Analogues
Biological Activity
Imidazo[1,2-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential. The compound Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)- is particularly noteworthy for its promising pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by its unique imidazo[1,2-a]pyridine scaffold, which is known for its ability to interact with various biological targets. The presence of the 4-fluorophenyl and indole moieties enhances its biological profile. The molecular formula is , and it has a molecular weight of approximately 270.29 g/mol.
Biological Activities
Research indicates that Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, the structure-activity relationship (SAR) analyses reveal that modifications on the imidazo[1,2-a]pyridine core can significantly enhance cytotoxic effects against cancer cells .
- Antiviral Properties : Certain derivatives have demonstrated antiviral activity against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The compounds are noted for their low cytotoxicity while effectively inhibiting viral replication .
- Antimicrobial Effects : The imidazo[1,2-a]pyridine scaffold has also been linked to antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .
Structure-Activity Relationship (SAR)
The SAR studies provide insight into how variations in the chemical structure affect biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the indole ring | Enhances anticancer potency |
| Fluorination of phenyl group | Increases selectivity for biological targets |
| Alteration of nitrogen positions | Modifies pharmacokinetic properties |
These findings underscore the importance of structural modifications in optimizing the therapeutic potential of imidazo[1,2-a]pyridine derivatives.
Case Studies
Several notable studies have explored the biological activity of this compound:
- Anticancer Study : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. Results indicated that compounds with specific substitutions showed IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy .
- Antiviral Research : In vitro studies demonstrated that certain imidazo[1,2-a]pyridine derivatives significantly reduced viral titers in HSV-infected cells without causing cytotoxic effects .
- Antimicrobial Evaluation : A comprehensive screening of imidazo[1,2-a]pyridine analogs revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
